2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene
Overview
Description
2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene is an organic compound with the molecular formula C9H10FNO4 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxyethoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene typically involves the nitration of 2-Fluoro-1-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-Fluoro-1-(2-methoxyethoxy)-4-aminobenzene.
Substitution: 2-Methoxy-1-(2-methoxyethoxy)-4-nitrobenzene.
Oxidation: 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene depends on its chemical structure and the specific application. For example, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(2-methoxyethoxy)benzene
- 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
- 2-Fluoro-1-(2-methoxyethoxy)-4-aminobenzene
Uniqueness
2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The methoxyethoxy group also contributes to its solubility and interaction with other molecules.
Properties
IUPAC Name |
2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQBDPJGWLCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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